molecular formula C26H22N4O3S3 B2419825 ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 671199-82-9

ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2419825
CAS No.: 671199-82-9
M. Wt: 534.67
InChI Key: KADAGXQFUIMDMS-UHFFFAOYSA-N
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Description

ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a thiophene ring, a thiazole ring, and a triazole ring, making it a unique and multifunctional molecule.

Preparation Methods

The synthesis of ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene, thiazole, and triazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 4-PHENYL-2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The specific pathways involved depend on the biological activity being studied, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds include other thiophene, thiazole, and triazole derivatives. These compounds share some structural similarities but differ in their specific substituents and biological activities. For example:

Properties

IUPAC Name

ethyl 4-phenyl-2-[3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S3/c1-2-33-24(32)22-19(17-9-5-3-6-10-17)15-35-23(22)27-21(31)13-14-34-25-28-29-26-30(25)20(16-36-26)18-11-7-4-8-12-18/h3-12,15-16H,2,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADAGXQFUIMDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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